1-acetyl-N,N-dimethylpiperidine-4-carboxamide
Overview
Description
1-Acetyl-N,N-dimethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an acetyl group and a dimethylcarboxamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-acetyl-N,N-dimethylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with acetylating agents under controlled conditions. One common method involves the acetylation of N,N-dimethylpiperidine-4-carboxamide using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters and optimize production efficiency .
Chemical Reactions Analysis
1-Acetyl-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields .
Scientific Research Applications
1-Acetyl-N,N-dimethylpiperidine-4-carboxamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-acetyl-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular processes .
Comparison with Similar Compounds
1-Acetyl-N,N-dimethylpiperidine-4-carboxamide can be compared to other piperidine derivatives, such as:
1-Acetylpiperidine: Lacks the dimethylcarboxamide group, resulting in different chemical properties and reactivity.
N,N-Dimethylpiperidine-4-carboxamide: Lacks the acetyl group, affecting its interaction with biological targets and its overall stability.
Piperidine-4-carboxamide: A simpler structure without the acetyl and dimethyl groups, leading to different applications and reactivity.
The uniqueness of this compound lies in its combined functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications .
Properties
IUPAC Name |
1-acetyl-N,N-dimethylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(13)12-6-4-9(5-7-12)10(14)11(2)3/h9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSSWGJSXNRJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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